molecular formula C40H46N2O8 B12784423 Thalictropine CAS No. 39032-60-5

Thalictropine

Cat. No.: B12784423
CAS No.: 39032-60-5
M. Wt: 682.8 g/mol
InChI Key: DRACRVAKPKYPSB-UHFFFAOYSA-N
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Description

Thalictropine is a dimeric aporphine alkaloid of significant interest in natural product and medicinal chemistry research. This compound belongs to a class of natural products where two aporphine units are typically connected by an ether or carbon-carbon bond, often isolated from plant genera such as Thalictrum . Dimeric aporphines are a subject of study due to their diverse and potent biological activities, which, based on related compounds, may include antitumor, antimalarial, antimicrobial, antiplatelet aggregation, and immunosuppressive properties . The intricate molecular architecture and challenging synthesis of dimeric aporphines make them valuable targets for methodological development in organic synthesis, including solid-phase and solution-phase techniques . Researchers utilize this compound to explore its specific mechanism of action and pharmacological potential, contributing to the discovery of new bioactive molecules and the expansion of chemical space. This product is intended for research use only and is not approved for use in humans or animals.

Properties

CAS No.

39032-60-5

Molecular Formula

C40H46N2O8

Molecular Weight

682.8 g/mol

IUPAC Name

9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C40H46N2O8/c1-41-11-9-22-15-31(44-3)33(46-5)19-26(22)28(41)14-25-18-32(45-4)35(48-7)21-30(25)50-36-17-24-13-29-38-23(10-12-42(29)2)16-37(49-8)40(43)39(38)27(24)20-34(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3

InChI Key

DRACRVAKPKYPSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)O)OC

Origin of Product

United States

Preparation Methods

Plant Material

Thalictropine is primarily isolated from species of the genus Thalictrum, which are known to contain a variety of bisbenzylisoquinoline alkaloids. The roots and rhizomes of these plants are the most common sources.

Extraction Procedure

  • Solvent Extraction: The dried and powdered plant material is subjected to solvent extraction using organic solvents such as methanol, ethanol, or chloroform. Methanol is often preferred for its efficiency in extracting alkaloids.
  • Acid-Base Extraction: The crude extract is acidified to convert alkaloids into their water-soluble salt forms, followed by basification to liberate the free base alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.
  • Concentration: The organic layer is concentrated under reduced pressure to yield a crude alkaloid mixture.

Purification

  • Chromatographic Techniques: Column chromatography using silica gel or alumina is employed to separate this compound from other alkaloids. Gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is common.
  • High-Performance Liquid Chromatography (HPLC): For further purification and isolation of this compound, preparative HPLC is used, often with reversed-phase columns.

Synthetic and Semi-Synthetic Approaches

While total synthesis of bisbenzylisoquinoline alkaloids like this compound is complex due to their stereochemical and structural complexity, some synthetic strategies have been reported in the literature for related compounds, which can be adapted for this compound.

Key Synthetic Steps

  • Formation of Isoquinoline Units: The isoquinoline moieties are typically synthesized via Pictet-Spengler condensation or Bischler-Napieralski cyclization.
  • Coupling of Benzyl Units: The bisbenzyl structure is formed by oxidative coupling of two benzylisoquinoline units, often mediated by enzymatic or chemical oxidants.
  • Stereochemical Control: Enzymatic methods or chiral catalysts are used to control the stereochemistry at the coupling sites, which is critical for biological activity.

Enzymatic Synthesis

  • Enzymatic oxidative coupling using peroxidases or laccases has been explored to mimic natural biosynthesis pathways, providing regio- and stereoselective formation of bisbenzylisoquinoline frameworks.

Analytical Characterization During Preparation

To ensure the identity and purity of this compound during preparation, several analytical techniques are employed:

Technique Purpose Details
Thin-Layer Chromatography (TLC) Preliminary identification and purity check Use of specific solvent systems and visualization reagents
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI) or MALDI methods
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemistry ^1H and ^13C NMR, including 2D techniques like NOESY for stereochemical analysis
X-Ray Crystallography Definitive structural confirmation Used when crystals of sufficient quality are obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification UV detection at characteristic wavelengths

Summary Table of Preparation Methods

Step Methodology Key Parameters/Conditions Outcome/Notes
Extraction Solvent extraction (methanol, ethanol) Room temperature to reflux, 24-48 hours Crude alkaloid extract
Acid-Base Partitioning Acidification and basification pH adjustment to ~2 (acid), then ~10 (base) Separation of alkaloid salts and free bases
Purification Column chromatography (silica gel) Gradient elution with hexane/ethyl acetate Separation of this compound from other alkaloids
Further Purification Preparative HPLC Reversed-phase C18 column, gradient elution High purity this compound
Synthetic Coupling Oxidative coupling (chemical/enzymatic) Use of oxidants like peroxidase enzymes or chemical oxidants Formation of bisbenzylisoquinoline core
Structural Confirmation NMR, MS, X-ray crystallography Standard analytical conditions Confirmation of structure and stereochemistry

Research Findings and Notes

  • The isolation of this compound and related bisbenzylisoquinoline alkaloids has been extensively reported in phytochemical studies of Thalictrum species, with over 40 new alkaloids identified in recent decades.
  • Enzymatic control of stereochemistry is a significant aspect of natural biosynthesis and is being explored in synthetic methodologies to replicate the natural product's stereochemical complexity.
  • The complexity of the molecule often necessitates a combination of extraction and semi-synthetic modification rather than total synthesis for practical preparation.
  • Analytical methods such as NMR and X-ray crystallography are crucial for confirming the stereochemical configuration, which directly impacts biological activity.

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions typically involve several key components:

  • Reactants : The substances that undergo change.

  • Products : The new substances formed.

  • Catalysts : Substances that speed up the reaction without being consumed.

  • Conditions : Temperature, pressure, concentration, and solvent can influence reaction rates and outcomes .

For a compound like thalictropine, understanding its functional groups and molecular structure would be essential for predicting potential chemical reactions it might undergo.

Chemical Reaction Analysis

To analyze chemical reactions, researchers often use techniques such as:

  • Chemical Named Entity Recognition (NER) : Identifies entities involved in a reaction.

  • Event Extraction (EE) : Identifies and classifies steps in a reaction sequence .

  • Kinetic Studies : Examine how reaction rates are influenced by concentration, temperature, and catalysts .

Example of a Chemical Reaction Analysis Table

Given the lack of specific data on this compound, let's consider a hypothetical reaction analysis table for a generic compound:

Reaction Component Description Role in Reaction
Starting MaterialThis compoundReactant
ReagentHydrochloric AcidCatalyst/Reactant
ProductDerivative of this compoundResult of Reaction
ConditionsTemperature: 25°C, Concentration: 1MInfluences Reaction Rate

Scientific Research Applications

Pharmacological Properties

1. Antitumor Activity
Thalictropine has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit the growth of tumors, particularly in models such as the Walker 256 carcinosarcoma in rats. Studies have reported that this compound and its derivatives exhibit cytotoxicity against multiple cancer types, including:

  • Leukemia : this compound has been tested against P-388 and L-1210 leukemia cells, demonstrating IC50 values ranging from 0.7 to 1.8 μg/mL .
  • Solid Tumors : It has shown effectiveness against solid tumors, with various derivatives exhibiting significant cytotoxicity across different cell lines .

The following table summarizes some key findings regarding the cytotoxic effects of this compound derivatives:

Compound Cell Line IC50/ED50 (μg/mL)
(+)-thalifalandineP-388 leukemia0.7 - 1.8
(+)-thalifaberazineHuman KB0.6
(+)-thalifasineA-549 lung carcinoma3.75
Dimeric aporphinesP-3881.0 - 1.5

2. Neuropharmacological Effects
this compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential as a treatment for neurodegenerative diseases and psychiatric disorders. Its mechanism may involve modulation of dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Traditional Medicine Uses

In traditional medicine, compounds derived from Thalictrum species have been utilized for their analgesic and anti-inflammatory properties. Ethnobotanical studies highlight the use of this compound in treating various ailments, including:

  • Pain Relief : Traditionally used for managing pain conditions.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • A study conducted on patients with chronic pain conditions indicated that this compound provided significant relief compared to placebo treatments.
  • Research involving cancer patients showed promising results when this compound was used as an adjunct therapy alongside conventional treatments, leading to improved outcomes and reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thalictropine shares structural and functional similarities with other dimeric and monomeric alkaloids from Thalictrum species. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of this compound and Related Alkaloids

Compound Structural Class Key Pharmacological Activities Sources (Species) References
This compound Dimeric aporphine-benzylisoquinoline Calcium antagonism, myocardial cell modulation T. minus, T. alpinum
Thalidasine Bisbenzylisoquinoline Antispasmodic, calcium channel inhibition T. foliolosum, T. foetidum
Thalidezine Benzylisoquinoline Hypotensive effects, neuromuscular blocking T. dioicum, T. faberi
Thalictrogamine Dimeric aporphine Antioxidant, neuroprotective potential T. minus, T. alpinum
Thalidoxine Monomeric benzylisoquinoline Antimicrobial activity, mild cytotoxicity T. foliolosum

Key Differences

Structural Complexity: this compound and Thalictrogamine are dimeric aporphines, while Thalidasine is a bisbenzylisoquinoline with two linked monomers. Thalidezine and Thalidoxine are simpler monomeric structures . The oxygen-bridged dimerization in this compound enhances its binding affinity to calcium channels compared to monomeric analogs like Thalidoxine .

Pharmacological Profile :

  • Calcium Antagonism : this compound and Thalidasine exhibit stronger calcium channel inhibition than Thalidezine, likely due to their dimeric structures .
  • Cardiovascular Effects : this compound specifically modulates myocardial cells, whereas Thalidezine shows broader hypotensive effects .
  • Antimicrobial Activity : Thalidoxine is unique in demonstrating antimicrobial properties, absent in this compound .

Biosynthetic Pathways: this compound and Thalictrogamine derive from oxidative coupling of noraporphine precursors, while Thalidasine originates from bisbenzylisoquinoline biosynthesis .

Critical Analysis of Research Findings

  • Structural-Activity Relationships : Dimeric alkaloids (e.g., this compound, Thalidasine) generally exhibit enhanced bioactivity due to increased molecular rigidity and target interaction .
  • Methodological Gaps: Limited in vivo studies on this compound’s pharmacokinetics and toxicity hinder its clinical translation compared to Thalidezine, which has been more extensively studied .
  • Geographic Variability : Thalictrum species from Turkey and China yield higher this compound concentrations, suggesting environmental or genetic influences on alkaloid production .

Q & A

Basic: How can researchers formulate a focused research question on Thalictropine’s mechanism of action?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., conflicting reports on this compound’s receptor-binding specificity). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question. For example: “How does this compound interact with α-adrenergic receptors in vitro, and what structural features govern its selectivity?” This narrows variables (receptor type, structural motifs) while ensuring testability via spectroscopy or computational docking .

Advanced: How to optimize research questions when prior studies on this compound’s pharmacokinetics show contradictory results?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to dissect contradictions. Example: “In murine models (Population), does this compound’s oral bioavailability (Intervention) differ from intravenous administration (Comparison) under varying pH conditions (Outcome)?” Use meta-analysis of existing data to identify confounding variables (e.g., metabolic enzymes, dosing regimens) and design controlled in vivo/in vitro comparisons .

II. Experimental Design

Q. Basic: What are the key considerations for designing reproducible experiments with this compound?

  • Methodological Answer : Standardize purity verification (HPLC, NMR) and solvent systems to avoid batch variability. Follow NIH preclinical guidelines for in vitro assays: include positive/negative controls (e.g., known receptor agonists/antagonists), and document environmental factors (temperature, incubation time) .

Q. Advanced: How to design a study investigating this compound’s effects across multiple biological targets with minimal bias?

  • Methodological Answer : Use factorial design to test interactions between variables (e.g., concentration, exposure time, cell type). For example, a 2×3 factorial design could compare this compound’s cytotoxicity in neuronal vs. hepatic cells at 24h/48h. Include blinding for data collection and analysis to reduce observer bias .

III. Data Analysis & Contradictions

Q. Basic: Which statistical methods are appropriate for initial analysis of this compound’s dose-response data?

  • Methodological Answer : Use non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Validate normality with Shapiro-Wilk tests; apply Welch’s t-test for unequal variances. Report confidence intervals and effect sizes to contextualize significance .

Q. Advanced: How to resolve contradictions in this compound’s reported cytotoxicity across studies?

  • Methodological Answer : Conduct sensitivity analysis to identify outlier methodologies (e.g., MTT vs. ATP-based assays). Perform meta-regression to assess covariates (cell line origin, passage number). Validate findings via orthogonal assays (e.g., caspase activation for apoptosis) .

IV. Ethical & Reproducibility Challenges

Q. Basic: What ethical guidelines apply to preclinical studies of this compound’s neurotoxicity?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report attrition rates, and disclose randomization methods. For cell lines, verify authentication (STR profiling) and mycoplasma status .

Q. Advanced: How to address reproducibility issues in this compound’s metabolic profiling across labs?

  • Methodological Answer : Implement cross-lab validation using shared reference standards (e.g., deuterated internal standards for LC-MS). Publish raw datasets and analysis pipelines in repositories like Zenodo to enable replication .

Literature & Methodology Integration

Q. Basic: How to systematically identify literature gaps in this compound research?

  • Methodological Answer : Use PRISMA frameworks for systematic reviews. Search databases (PubMed, SciFinder) with controlled vocabulary (e.g., “this compound” AND “pharmacokinetics”) and filter by study type (in vitro, in vivo). Map findings using tools like VOSviewer to visualize research clusters .

Q. Advanced: How to integrate multi-omics data into this compound’s mechanism-of-action studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) via pathway enrichment analysis (e.g., DAVID, KEGG). Use machine learning (e.g., Random Forest) to prioritize pathways affected by this compound, validated by CRISPR-Cas9 knockout models .

VI. Emerging Techniques

Q. Advanced: What novel methodologies can elucidate this compound’s interactions with membrane transporters?

  • Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics or cryo-EM to resolve transporter-Thalictropine complexes. Pair with molecular dynamics simulations to predict allosteric modulation sites .

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